(S,S)-Iso Valganciclovir Hydrochloride is a synthetic antiviral compound, specifically a prodrug of ganciclovir, which is utilized primarily in the treatment of cytomegalovirus infections, particularly in immunocompromised patients such as those with acquired immunodeficiency syndrome. This compound is characterized by its enhanced bioavailability compared to ganciclovir, making it a preferred choice in clinical settings. The compound is classified under nucleoside analogs and is recognized for its role in inhibiting viral DNA synthesis.
(S,S)-Iso Valganciclovir Hydrochloride is derived from ganciclovir, which is a synthetic analogue of 2’-deoxyguanosine. It is classified as an antiviral agent, specifically targeting herpes viruses. The hydrochloride form of this compound enhances its solubility and stability, facilitating its use in pharmaceutical formulations.
The synthesis of (S,S)-Iso Valganciclovir Hydrochloride typically involves multiple steps that include the protection of functional groups and formation of the desired stereoisomer. The process often starts with the preparation of a mono-protected ganciclovir derivative, which is then subjected to deprotection to yield the final product.
Technical details reveal that controlling temperature during crystallization (typically between -10°C to +20°C) and maintaining specific solvent ratios are critical for optimizing yield and purity .
(S,S)-Iso Valganciclovir Hydrochloride has the molecular formula with a molecular weight of approximately 390.83 g/mol. The structure includes:
The compound's polar nature contributes to its solubility profile, which is significant for its pharmacological efficacy .
The primary chemical reaction involving (S,S)-Iso Valganciclovir Hydrochloride is its conversion into ganciclovir upon administration. This transformation occurs through hydrolysis facilitated by intestinal and hepatic esterases.
This mechanism underscores the importance of both chemical stability and enzymatic conversion in achieving therapeutic effects .
The mechanism of action for (S,S)-Iso Valganciclovir Hydrochloride involves several key steps:
This multi-step activation process highlights the compound's reliance on enzymatic pathways for its antiviral activity .
(S,S)-Iso Valganciclovir Hydrochloride exhibits several notable physical and chemical properties:
These properties are essential for understanding its behavior in biological systems and its formulation in pharmaceutical products .
(S,S)-Iso Valganciclovir Hydrochloride has significant applications in medical science:
The compound's role as a prodrug allows for easier administration and improved patient compliance compared to traditional antiviral therapies .
(S,S)-Iso Valganciclovir Hydrochloride (CAS: 1401562-13-7) is synthesized through stereocontrolled esterification of ganciclovir with N-protected L-valine derivatives. The critical step involves coupling the primary alcohol of ganciclovir with the carboxyl group of (S)-2-aminopropionic acid derivatives while preserving chiral integrity. Key methodologies include:
Table 1: Diastereomer Distribution in Non-Stereoselective Esterification
Coupling Agent | Solvent | (S,S)-Isomer Yield (%) | (R,S)-Isomer Yield (%) |
---|---|---|---|
DCC | DMF | 42 | 58 |
EDC·HCl | THF | 38 | 62 |
CDI | Acetonitrile | 45 | 55 |
The glycerol-derived side chain of ganciclovir presents two nucleophilic sites (primary vs. secondary OH). Controlling regioselectivity is governed by:
Reaction Coordinate Insight:
Kinetic Path (LDA, -78°C): Ganciclovir + LDA → Primary enolate → Electrophile attack → Linear ester (major) Thermodynamic Path (NaOCH₃, 25°C): Ganciclovir ⇌ Secondary enolate (stable) ⇌ Branched ester (major)
Diastereomeric purity of (S,S)-iso valganciclovir is achieved through:
Table 2: Solvent Systems for Diastereomer Crystallization
Solvent Combination | (S,S)-Recovery (%) | (R,S)-Remaining in Filtrate (%) | Purity Threshold |
---|---|---|---|
Iso-propanol/H₂O (4:1) | 78 | 98 | >99.5% |
Ethanol/H₂O (3:1) | 65 | 85 | >98% |
Acetonitrile/H₂O (5:2) | 82 | 96 | >99% |
Ganciclovir’s acyclic "glycerol mimic" is incorporated via protected precursors:
Protecting groups suppress impurities like bis-valine ester or hydrolyzed guanine:
Table 3: Common Byproducts and Protection Strategies
Impurity | Structure | Protection Strategy | Post-Processing Level |
---|---|---|---|
Bis-Valine Ester | Ganciclovir-di-valinate | NHS ester activation | <0.3% |
Methoxymethylguanine | N2-(methoxymethyl)-guanine | N2-Acetylation | <0.1% |
Monoacetoxyganciclovir | 3'-Acetate-ganciclovir-valinate | Trityl primary OH protection | <0.2% |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1